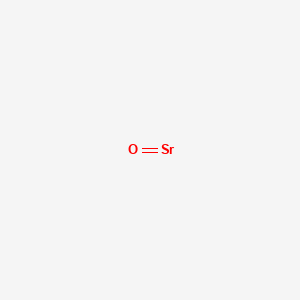

Oxostrontium

Vue d'ensemble

Description

Oxostrontium, also known as strontium oxide, is a chemical compound with the formula SrO. It is a white, odorless solid that is highly reactive with water, forming strontium hydroxide. This compound is commonly used in various industrial applications, including the production of ceramics, glass, and as a precursor to other strontium compounds .

Mécanisme D'action

Target of Action

Strontium oxide (SrO), also known as strontia or MFCD00049558, is an inorganic compound that primarily targets oxygen in the environment. It forms when strontium reacts with oxygen . It is also known to react with water, forming strontium hydroxide . In the field of catalysis, SrO has been found to be an effective catalyst for transesterification .

Mode of Action

The mode of action of SrO involves a redox reaction where oxygen is oxidized and strontium is reduced . When SrO comes into contact with water, it reacts to form strontium hydroxide . This reaction releases heat, indicating that it is exothermic . In open air, SrO reacts with water vapor and carbon dioxide, slowly converting to strontium carbonate over time .

Biochemical Pathways

For instance, it plays a role in the transesterification process as a catalyst . In this process, SrO facilitates the exchange of esterified groups between molecules, which is a key step in the production of biodiesel .

Pharmacokinetics

It’s important to note that sro reacts with water to form strontium hydroxide , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties if it were to enter a biological system.

Result of Action

The primary result of SrO’s action is the formation of other compounds through chemical reactions. For example, when SrO reacts with water, it forms strontium hydroxide . When it reacts with carbon dioxide in the air, it slowly converts to strontium carbonate . These reactions can have significant implications in various industrial applications, such as the production of biodiesel .

Action Environment

The action of SrO is heavily influenced by environmental factors. For instance, the presence of water triggers the reaction of SrO to form strontium hydroxide . Similarly, the presence of carbon dioxide in the air can lead to the slow conversion of SrO to strontium carbonate . Therefore, the efficacy and stability of SrO are dependent on the specific environmental conditions in which it is placed.

Analyse Biochimique

Biochemical Properties

Strontium oxide’s biochemical behavior is analogous to that of radiostrontium and stable strontium in both soil solution and plants . It has been observed that strontium oxide nanoparticles (SrO-NPs) have significant effects on the growth of wheat plants in hydroponic conditions . The wheat plants were exposed to SrO-NPs concentrations ranging from 0.5 mM to 8.0 mM .

Cellular Effects

Strontium oxide nanoparticles have shown to significantly affect various traits of wheat plants, including shoot length, shoot fresh weight, root number, root length, root fresh weight, chlorophyll value, cell membrane damage, hydrogen peroxide value, malondialdehyde value, and enzymatic activities . The highest values were obtained from the shoot length (20.77 cm; 0.5 mM), shoot fresh weight (0.184 g; 1 mM), root number (5.39; 8 mM), root length (19.69 cm; 0 mM), root fresh weight (0.142 g; 1 mM), SPAD (33.20; 4 mM), cell membrane damage (58.86%; 4 mM), H2O2 (829.95 µmol/g; 6 mM), MDA (0.66 ng/µl; 8 mM), APX (3.83 U/g FW; 6 mM), POD (70.27 U/g FW; 1.50 mM), and SOD (60.77 U/g FW; 8 mM) .

Molecular Mechanism

The molecular mechanism of strontium oxide is primarily based on its reactions with other compounds. For instance, strontium oxide reacts with water, releasing heat and producing strontium hydroxide . In open air, it reacts with water vapor and carbon dioxide, slowly converting to strontium carbonate over time . It will react with many acids to form strontium salts and water .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of strontium oxide can change over time. For instance, prolonged deposition of a 6 nm-thick layer of SrO on Si at high temperature promotes two processes: desorption of SrO and SrO–Si reactions . Consequently, thinner layer of strontium oxide (2.5 nm) and thicker layer of silicate (due to SrO desorption and an enhanced formation of the silicate) was observed .

Dosage Effects in Animal Models

While specific studies on the dosage effects of strontium oxide in animal models are limited, strontium-based ceramics, which include strontium oxide, have shown unique bioactivity in stimulating cell proliferation and migration and promoting angiogenesis .

Metabolic Pathways

Strontium, the primary component of strontium oxide, is known to be involved in various metabolic pathways. It is similar to calcium and can displace calcium in hard tissue metabolic processes .

Transport and Distribution

In the atmosphere, strontium oxide exists as strontium oxide (SrO). The transfer of strontium from the atmosphere to the earth surface involves the process of wet deposition, wherein SrO reacts with moisture of the atmospheric cycle to form Sr2+ and SrOH- ions .

Subcellular Localization

While specific studies on the subcellular localization of strontium oxide are limited, it is known that strontium, the primary component of strontium oxide, accumulates to a higher degree in bone . This suggests that strontium oxide may also localize to hard tissues such as bone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Oxostrontium can be synthesized through the thermal decomposition of strontium carbonate (SrCO₃) at high temperatures. The reaction is typically carried out at around 1300°C in a stream of hydrogen gas, which helps to remove any carbon dioxide produced during the decomposition :

SrCO3→SrO+CO2

Industrial Production Methods

In industrial settings, this compound is produced by heating strontium carbonate in rotary kilns or fluidized bed reactors. The high temperature and controlled atmosphere ensure the complete conversion of strontium carbonate to this compound, with minimal impurities.

Analyse Des Réactions Chimiques

Types of Reactions

Oxostrontium undergoes several types of chemical reactions, including:

Oxidation: this compound can react with oxygen to form strontium peroxide (SrO₂).

Reduction: It can be reduced by hydrogen gas to form metallic strontium.

Substitution: this compound reacts with acids to form strontium salts and water.

Common Reagents and Conditions

Oxidation: Reaction with oxygen at elevated temperatures.

Reduction: Reaction with hydrogen gas at high temperatures.

Substitution: Reaction with hydrochloric acid (HCl) to form strontium chloride (SrCl₂) and water.

Major Products Formed

- Strontium peroxide (SrO₂)

- Metallic strontium (Sr)

- Strontium chloride (SrCl₂)

Applications De Recherche Scientifique

Oxostrontium has a wide range of applications in scientific research:

- Chemistry : Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

- Biology : Studied for its potential effects on bone metabolism and as a component in biomaterials for bone repair.

- Medicine : Investigated for its role in osteoporosis treatment due to its ability to promote bone formation.

- Industry : Used in the production of ceramics, glass, and as a precursor for other strontium compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Calcium oxide (CaO)

- Barium oxide (BaO)

- Magnesium oxide (MgO)

Uniqueness

Oxostrontium is unique due to its specific reactivity and applications. Unlike calcium oxide, which is more commonly used in construction, this compound finds specialized applications in ceramics and glass production. Its ability to mimic calcium in biological systems also makes it valuable in medical research .

Propriétés

IUPAC Name |

oxostrontium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O.Sr | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQXGXDIJMBKTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Sr] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OSr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893853 | |

| Record name | Strontium oxide (SrO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Strontium oxide (SrO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1314-11-0 | |

| Record name | Strontium oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strontium oxide (SrO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium oxide (SrO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-2-((E)-2-((E)-3-((Z)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-6-chlorobenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B7801474.png)

![2,2-Bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-(2-methylaziridin-1-yl)propanoate](/img/structure/B7801478.png)

![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B7801487.png)